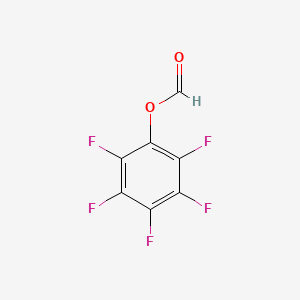

Pentafluorophenyl formate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pentafluorophenyl formate is a chemical compound that is used in the preparation of pentafluorophenyl esters for peptide synthesis and vulcanized polymers . It is also used for peptide coupling and heterocyclic acid derivatives .

Synthesis Analysis

Pentafluorophenyl formate can be synthesized from pentafluorophenol. The pentafluorophenol is used in the preparation of pentafluorophenyl esters for peptide synthesis and vulcanized polymers . It is also involved in the preparation of pentafluorophenyl formate which acts as a formulating agent for amines and amino acids .Molecular Structure Analysis

A pentafluorophenyl structure bonded to silica provides an alternative mechanism from that of hydrophobicity on a C18 chemistry. PFP can provide pi-pi, dipole, steric, hydrogen bonding and hydrophobicity dependent upon the analytes structure, physiochemical properties and the mobile phase used .Applications De Recherche Scientifique

Polymerization Catalysts

Pentafluorophenyl formate plays a crucial role as a cocatalyst in metallocene catalytic systems for olefin polymerization . These systems combine metallocene compounds (main catalysts) with Lewis acids (cocatalysts) to form uniform cationic catalytic active sites. The resulting polyolefins exhibit unique advantages, including various stereostructure regularities, minimal impurities, and uniform molecular weight distribution.

Peptide Synthesis

Pentafluorophenyl formate is used in the preparation of pentafluorophenyl esters, which are essential for peptide synthesis . These activated esters facilitate peptide coupling reactions, allowing efficient and controlled peptide bond formation.

Bioconjugation Chemistry

Pentafluorophenyl esters find widespread application in bioconjugation chemistry. These activated esters are soluble in various organic solvents and are less susceptible to hydrolysis than traditional NHS esters. Researchers use PFP-functional polymers for post-polymerization functionalization reactions with primary amines and other functional groups .

Alternative to Metallic Reduction Conditions

Tris(pentafluorophenyl)borane, a related compound, has been demonstrated as an alternative to harsh metallic reduction conditions. It effectively reduces various functional groups, including aldehydes, ketones, imines, amides, nitriles, olefins, ethers, and carboxylic acid derivatives .

Mécanisme D'action

Pentafluorophenyl formate, like other pentafluorophenyl compounds, can provide enhanced dipole, π-π, charge transfer, and ion-exchange interactions when compared to traditional alkyl phases . These interactions depend on the analyte’s structure, physiochemical properties, and the mobile phase used .

Safety and Hazards

The safety data sheet for Pentafluorophenyl formate suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) formate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF5O2/c8-2-3(9)5(11)7(14-1-13)6(12)4(2)10/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQPJZHAGRHCFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluorophenyl formate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-6-(4-isopropylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2738473.png)

![N-[(3-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2738482.png)

![3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B2738485.png)

![Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2738489.png)

![1-[4-(Oxolan-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2738490.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2738493.png)